molecular formula C21H20N4 B2461966 5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890611-46-8

5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2461966
CAS RN: 890611-46-8
M. Wt: 328.419
InChI Key: DFQMTJIPQOZTSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology . The synthetic methodology has a relative molar efficiency (RME) of 40–53%, which is significantly higher than that of BODIPYS (RME: 1.31–17.9%) .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been found to have antitumor effects and other biological activities in a variety of cancer cell lines . The high research value and broad application prospects make it one of the research hotspots of antitumor drugs in recent years .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 253 °C . The 1H NMR (400 MHz, CDCl3) spectrum shows peaks at δ 6.38 (s, 2H, NH2, exchangeable with D2O), 7.41-7.43 (m, 1H, 4′-H), 7.50-7.54 (m, 2H, 3′,5′-H), 7.58-7.60 (m, 3H, 4′′, 3′′, 5′′-H), 7.63 (s, 1H, 6-H), 7.92-7.94 (d, 2H, J =8.0 Hz, 2′,6′-H), 8.26-8.29 (m, 2H, 2′′, 6′′-H) .

Safety And Hazards

The safety and hazards of similar compounds indicate that they may cause skin irritation (H315) and eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

The future directions of this compound include further investigations into its potential as a CDK2 inhibitor . It has shown potent dual activity against examined cell lines and CDK2, and thus has been selected for further investigations . It has exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

properties

IUPAC Name

5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4/c1-14-4-8-17(9-5-14)19-13-22-25-20(12-16(3)23-21(19)25)24-18-10-6-15(2)7-11-18/h4-13,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQMTJIPQOZTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NC4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.